molecular formula C21H21F3N2O2 B2398389 N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797241-34-9

N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B2398389
CAS RN: 1797241-34-9
M. Wt: 390.406
InChI Key: KSWADTVGMCGPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as TAT, is a small molecule inhibitor that has been found to have potential therapeutic applications in various fields of research. In

Mechanism of Action

The mechanism of action of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves the inhibition of specific signaling pathways that are involved in various cellular processes. N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, reduction of inflammation, and neuroprotection. N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has also been shown to increase the expression of antioxidant enzymes and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one of the limitations of using N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide. One potential direction is the development of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide analogs with improved solubility and bioavailability. Another potential direction is the investigation of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide in combination with other therapeutic agents for synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide and its potential therapeutic applications in various fields of research.
Conclusion:
In conclusion, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a small molecule inhibitor that has potential therapeutic applications in various fields of research. Its specificity for certain signaling pathways, inhibition of cell growth and proliferation, reduction of inflammation, and neuroprotection make it a promising candidate for further research and development. While there are limitations to its use in lab experiments, further investigation of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide and its analogs may lead to new treatments for cancer, inflammation, and neurological disorders.

Synthesis Methods

The synthesis of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves a multi-step process that starts with the reaction of 2-oxopiperidine with 3-bromoaniline to form N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide. This is followed by a Suzuki coupling reaction between N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide and 4-(trifluoromethyl)phenylboronic acid to form N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide.

Scientific Research Applications

N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c22-21(23,24)16-10-7-15(8-11-16)9-12-19(27)25-17-4-3-5-18(14-17)26-13-2-1-6-20(26)28/h3-5,7-8,10-11,14H,1-2,6,9,12-13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWADTVGMCGPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide

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